1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of a butyl group, two ethoxy groups, and a nitroethenyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of the butyl and ethoxy groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or distillation. The use of automated reactors and precise control of reaction parameters are essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and butyl groups may influence the compound’s solubility and membrane permeability, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-4-nitrobenzene: Similar structure but lacks the butyl and nitroethenyl groups.
1,2-Diethoxy-4-nitrobenzene: Similar structure but lacks the butyl group.
1-Butyl-2,4-dimethoxy-5-nitrobenzene: Similar structure but lacks the nitroethenyl group.
Uniqueness
1-Butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene is unique due to the presence of both ethoxy and nitroethenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
90547-14-1 |
---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
1-butyl-2,4-diethoxy-5-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C16H23NO4/c1-4-7-8-13-11-14(9-10-17(18)19)16(21-6-3)12-15(13)20-5-2/h9-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
RJBPLCXHTGEXCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C=C1OCC)OCC)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.